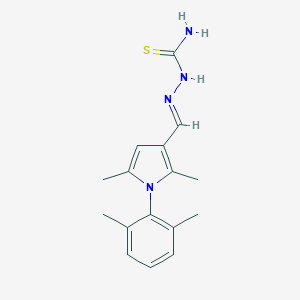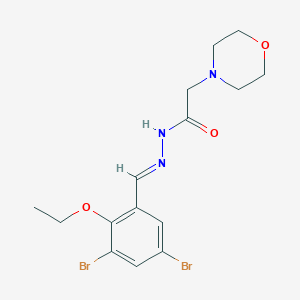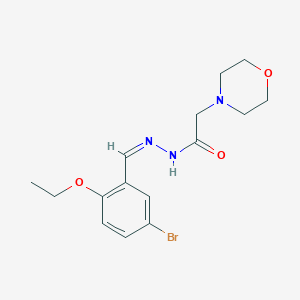![molecular formula C21H15IN2O3 B302320 N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302320.png)
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species. Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of various cancer cells, and its anti-inflammatory and antioxidant activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. These include investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, research is needed to improve the solubility and stability of this compound, as well as to evaluate its toxicity in vivo. Finally, studies are needed to investigate the potential of this compound as a lead compound for the development of novel drugs.
Métodos De Síntesis
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using different methods, including the reaction of 2-hydrazinonaphthalene-1,4-dione with 3-iodo-4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The yield of this method was found to be 70-80%. Another method involves the reaction of 2-hydrazinonaphthalene-1,4-dione with 3-iodo-4-methoxybenzaldehyde in the presence of ethanol and sodium hydroxide. The yield of this method was found to be 85-90%.
Aplicaciones Científicas De Investigación
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to possess antibacterial and antifungal activities.
Propiedades
Nombre del producto |
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C21H15IN2O3 |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15IN2O3/c1-26-19-8-6-13(10-17(19)22)12-23-24-21(25)20-11-16-15-5-3-2-4-14(15)7-9-18(16)27-20/h2-12H,1H3,(H,24,25)/b23-12+ |
Clave InChI |
KCWYBZLLXSUQOF-FSJBWODESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)


![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)

![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)